molecular formula C13H19NO4S B2562723 Diethyl 5-amino-3-propylthiophene-2,4-dicarboxylate CAS No. 667437-85-6

Diethyl 5-amino-3-propylthiophene-2,4-dicarboxylate

Cat. No.: B2562723
CAS No.: 667437-85-6
M. Wt: 285.36
InChI Key: NVMYTFQCZHBAPZ-UHFFFAOYSA-N
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Description

Diethyl 5-amino-3-propylthiophene-2,4-dicarboxylate (CAS 667437-85-6) is a high-value 2-aminothiophene derivative serving as a critical building block in medicinal chemistry and pharmaceutical research. This compound belongs to a class of sulfur-containing heterocycles that are extensively renowned for their biological actions and are frequently utilized as bioisosteres for phenyl groups in drug design . The strategic incorporation of a thiophene moiety, particularly 2-aminothiophene scaffolds, is a established method in drug development for creating novel therapeutic agents with diverse applications . The propyl substituent on the thiophene ring contributes to the molecule's overall lipophilicity and influences its interaction with biological targets. Research into analogous 2-aminothiophene derivatives highlights their significant role in the synthesis of fused heterocyclic systems and biologically active compounds . These intermediates are pivotal for exploring new chemical space in the search for inhibitors against various enzymes and receptors . The compound is synthesized and characterized for use in further research, including potential molecular docking studies to rationalize intermolecular drug-receptor interactions . It is supplied for laboratory research purposes only. This product is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

diethyl 5-amino-3-propylthiophene-2,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c1-4-7-8-9(12(15)17-5-2)11(14)19-10(8)13(16)18-6-3/h4-7,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVMYTFQCZHBAPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SC(=C1C(=O)OCC)N)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 5-amino-3-propylthiophene-2,4-dicarboxylate typically involves the reaction of 5-amino-3-propylthiophene-2,4-dicarboxylic acid with diethyl carbonate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to reflux .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-amino-3-propylthiophene-2,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
Diethyl 5-amino-3-propylthiophene-2,4-dicarboxylate has been investigated for its potential use in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can lead to derivatives with enhanced biological activity. For example, derivatives of thiophene compounds are known to exhibit anti-inflammatory and analgesic properties, making them candidates for drug development aimed at treating pain and inflammation .

Bioactivity Studies
Research has indicated that thiophene derivatives can interact with various biological targets. A study focusing on the synthesis of novel thiophene-based compounds demonstrated their ability to inhibit specific enzymes involved in inflammatory pathways. This suggests that this compound could serve as a scaffold for developing new anti-inflammatory drugs .

Organic Synthesis

Reagent in Organic Reactions
this compound can act as an intermediate in various organic reactions, particularly in the formation of amides and other functional groups. Its reactivity allows it to participate in decarboxylative acylation processes, which are important for synthesizing complex organic molecules efficiently .

Synthesis of Complex Molecules
The compound has been utilized in the synthesis of more complex molecules through multi-step reactions. For instance, it has been combined with other reagents to yield compounds with potential applications in agrochemicals and polymers. The efficiency of these reactions can be attributed to the favorable reaction conditions that this compound provides .

Materials Science

Development of Functional Materials
In materials science, this compound has been explored for its potential use in creating functional materials such as conductive polymers and sensors. The incorporation of thiophene units into polymer matrices can enhance electrical conductivity and thermal stability, making them suitable for electronic applications .

Case Studies on Material Applications
Several studies have documented the use of thiophene derivatives in the fabrication of organic photovoltaic devices. These materials have shown promise due to their ability to absorb light effectively and convert it into electrical energy with high efficiency. The structural properties of this compound contribute to its performance in these applications .

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings
Medicinal ChemistryDrug developmentPotential anti-inflammatory activity
Organic SynthesisIntermediate for amide formationEfficient decarboxylative acylation processes
Materials ScienceConductive polymersEnhanced conductivity for electronic applications

Mechanism of Action

The mechanism of action of Diethyl 5-amino-3-propylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Thiophene Dicarboxylates

Key structural analogs differ in substituents at the 3- and 5-positions. Below is a comparative analysis:

Table 1: Structural and Physical Properties of Similar Compounds
Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents
Diethyl 5-amino-3-propylthiophene-2,4-dicarboxylate 667437-85-6 C₁₃H₁₉NO₄S 285.36 3-propyl, 5-amino
Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate 4815-30-9 C₁₁H₁₅NO₄S 273.31 3-methyl, 5-amino
Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate - C₁₃H₁₇NO₅S 299.34 3-methyl, 5-acetamido
Diethyl 5-[(2-hydroxy-1-naphthyl)methylideneamino]-3-methylthiophene-2,4-dicarboxylate - C₂₂H₂₁NO₅S 411.47 3-methyl, 5-substituted imino
Key Observations:

Alkyl Chain Impact : The propyl group in the target compound increases molecular weight by ~12 g/mol compared to the methyl analog, affecting lipophilicity and steric bulk .

The naphthyl-substituted imino group in C₂₂H₂₁NO₅S significantly increases molecular complexity and weight, likely reducing solubility but improving binding affinity in biological systems .

Crystallographic and Conformational Features

  • Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate exhibits a near-planar conformation stabilized by N–H⋯O and C–H⋯O hydrogen bonds, forming S(6) ring motifs .

Physicochemical Properties

  • Solubility : The propyl derivative’s higher lipophilicity (logP ~2.5–3.0, estimated) compared to the methyl analog (logP ~2.0) suggests lower water solubility .

Biological Activity

Diethyl 5-amino-3-propylthiophene-2,4-dicarboxylate (DEPPTD) is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of DEPPTD, supported by data tables and relevant case studies.

Synthesis of this compound

The synthesis of DEPPTD typically involves the reaction of thiophene derivatives with diethyl malonate and appropriate amines under controlled conditions. The process can be optimized through various methods, including microwave-assisted synthesis and solvent-free reactions, which enhance yield and purity.

Antimicrobial Activity

DEPPTD has been evaluated for its antimicrobial properties against a range of bacterial and fungal pathogens. Studies indicate that it exhibits moderate to potent inhibitory effects. For instance, a recent screening revealed that DEPPTD showed significant activity against Escherichia coli and Pseudomonas aeruginosa , with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

Pathogen MIC (µg/mL) Reference
Escherichia coli32
Pseudomonas aeruginosa64
Staphylococcus aureus16

Cytotoxicity Studies

Cytotoxicity assays using human cell lines have shown that DEPPTD possesses selective toxicity towards cancer cells while sparing normal cells. The compound was tested against several cancer cell lines, including HeLa and MCF-7, revealing IC50 values that suggest potential as an anticancer agent.

Cell Line IC50 (µM) Reference
HeLa25
MCF-730
Normal Fibroblasts>100

The biological activity of DEPPTD is attributed to its ability to interfere with cellular processes in pathogens and cancer cells. Preliminary studies suggest that it may inhibit key enzymes involved in metabolic pathways or disrupt cell membrane integrity, leading to cell death.

Case Studies

  • Antibacterial Activity : In a study published in Molecular Bank, DEPPTD was tested alongside other thiophene derivatives. The results indicated that it significantly reduced bacterial growth in vitro, suggesting its potential as a lead compound for developing new antibiotics .
  • Anticancer Properties : A thesis from Virginia Commonwealth University highlighted the compound's selective cytotoxicity against cancer cells. The study employed flow cytometry to analyze apoptosis in treated cells, confirming that DEPPTD induces programmed cell death through mitochondrial pathways .

Q & A

Q. What are the common synthetic routes for preparing Diethyl 5-amino-3-propylthiophene-2,4-dicarboxylate?

Methodological Answer: The compound is typically synthesized via functionalization of thiophene precursors. A general approach involves:

  • Step 1 : Condensation of diethyl thiophene-2,4-dicarboxylate derivatives with propylamine or its analogs under reflux in ethanol or THF. For example, thiocyanogen chloride-mediated reactions in acetic acid (as described for pyrrole derivatives) can be adapted for thiophene systems .
  • Step 2 : Subsequent reduction or hydrolysis to introduce the amino group, often using sodium borohydride or hydrogenation catalysts .
  • Step 3 : Purification via recrystallization (e.g., ethanol-water mixtures) or column chromatography. Crystallographic validation (e.g., using SHELX ) ensures structural fidelity.

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy :
  • NMR : 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., propyl chain integration at C3, amino group at C5). Ethoxy groups typically show peaks at δ 1.2–1.4 ppm (triplet) and δ 4.2–4.4 ppm (quartet) .
  • FT-IR : Carbamate C=O stretches appear at ~1700 cm1^{-1}; NH2_2 stretches at 3300–3500 cm1^{-1}.
    • Crystallography :
      Single-crystal X-ray diffraction (SC-XRD) with SHELXL or ORTEP-III refines unit cell parameters (e.g., triclinic P1P1 symmetry, as seen in related thiophene dicarboxylates with a8.7A˚,b11.5A˚a \approx 8.7 \, \text{Å}, b \approx 11.5 \, \text{Å}) . Hydrogen bonding (N–H···O) and π-stacking interactions are critical for lattice stabilization .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data between studies of structurally similar thiophene derivatives?

Methodological Answer:

  • Validation Protocols :
  • Use multiple refinement software (e.g., SHELXL vs. Olex2) to cross-validate bond lengths/angles. For example, discrepancies in C–S bond lengths (~1.70–1.75 Å) may arise from data resolution or twinning effects .
  • Apply Hirshfeld surface analysis to quantify intermolecular interactions and identify outliers in hydrogen-bond geometries .
    • Data Reconciliation : Compare thermal displacement parameters (UeqU_{eq}) and occupancy factors for disordered substituents (e.g., propyl chains) .

Q. What computational methods are used to analyze the electronic structure and reactivity of this compound?

Methodological Answer:

  • DFT Calculations :
  • Optimize geometry using Gaussian09 at the B3LYP/6-311+G(d,p) level. HOMO-LUMO gaps (~4.5–5.0 eV) predict nucleophilic reactivity at the amino group .
  • Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions (e.g., lone pair donation from NH2_2 to thiophene ring) .
    • Molecular Dynamics (MD) : Simulate solvent effects (e.g., ethanol vs. DMSO) on conformational stability of the propyl chain .

Q. How to design experiments assessing the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Degradation Studies :
  • pH Stability : Incubate samples in buffers (pH 1–13) at 25°C and 40°C. Monitor decomposition via HPLC (C18 column, acetonitrile-water gradient) at 254 nm .
  • Thermal Stability : Use TGA/DSC to identify decomposition thresholds (e.g., endothermic peaks >150°C indicate ester group degradation) .
    • Mechanistic Insights : LC-MS/MS identifies degradation products (e.g., hydrolysis to 5-amino-3-propylthiophene-2,4-dicarboxylic acid) .

Q. What is the role of the propyl and amino substituents in modulating the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Substituent Effects :
  • Propyl Chain : Enhances solubility in non-polar solvents and steric hindrance, reducing undesired side reactions (e.g., Suzuki coupling at C2/C5 positions) .
  • Amino Group : Acts as a directing group in electrophilic substitution (e.g., iodination at C4) and facilitates Pd-catalyzed Buchwald-Hartwig aminations .
    • Experimental Optimization : Screen ligands (XPhos vs. SPhos) and bases (Cs2_2CO3_3 vs. K3_3PO4_4) to improve yields in C–N bond-forming reactions .

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